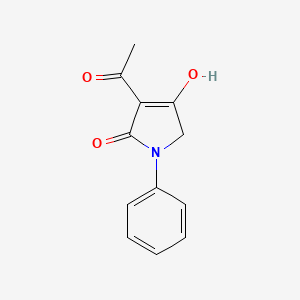
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea, also known as EPC-HOC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in many plants, which has been shown to possess a wide range of biological activities. EPC-HOC is a promising candidate for further research due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is still being investigated, but it is believed to act through multiple pathways. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also possesses free radical scavenging activity, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has potential therapeutic effects in animal models of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has several advantages as a research tool, including its unique chemical structure, high purity, and potential therapeutic properties. However, there are also limitations to its use in lab experiments. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is a synthetic compound, which means that it may not accurately reflect the biological activity of natural compounds. Additionally, further research is needed to fully understand the safety and efficacy of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. One potential area of investigation is its potential use as a therapeutic agent for various diseases, including cancer, arthritis, and neurodegenerative disorders. Another area of research could focus on the development of novel analogs of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea and its potential interactions with other compounds.
Synthesemethoden
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with 2-ethylphenylisocyanate. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. The synthesis of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure allows it to interact with specific biological targets, making it a valuable tool for studying biological processes. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, which have been investigated in various in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-11-7-3-5-9-13(11)19-18(23)20-15-16(21)12-8-4-6-10-14(12)24-17(15)22/h3-10,21H,2H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMROGURPWRQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)



![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)

